molecular formula C6H4BBrCl2O2 B2937320 (3-Bromo-2,4-dichlorophenyl)boronic acid CAS No. 2377607-92-4

(3-Bromo-2,4-dichlorophenyl)boronic acid

Cat. No.: B2937320
CAS No.: 2377607-92-4
M. Wt: 269.71
InChI Key: KXTREGNFOOCHHU-UHFFFAOYSA-N
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Description

(3-Bromo-2,4-dichlorophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BBrCl2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,4-dichlorophenyl)boronic acid typically involves the reaction of 3-bromo-2,4-dichlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the boronic acid .

    Grignard Reaction:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,4-dichlorophenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for (3-Bromo-2,4-dichlorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The reaction proceeds through three main steps:

Comparison with Similar Compounds

(3-Bromo-2,4-dichlorophenyl)boronic acid can be compared with other similar boronic acids, such as:

    3,4-Dichlorophenylboronic acid: Similar structure but lacks the bromine substituent.

    2,4-Dichlorophenylboronic acid: Similar structure but with chlorine substituents at different positions.

Uniqueness

The presence of both bromine and chlorine substituents in this compound provides unique electronic and steric properties, making it a valuable reagent for specific synthetic applications .

Properties

IUPAC Name

(3-bromo-2,4-dichlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTREGNFOOCHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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